N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoxazole ring, a piperidine ring, and an oxalamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole and piperidine intermediates. One common method involves the condensation of isoxazole derivatives with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxalamide group produces amines .
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
N1-(isoxazol-3-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific structural features, such as the combination of an isoxazole ring and a piperidine ring linked by an oxalamide group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27-16-5-3-2-4-15(16)13-23-9-6-14(7-10-23)12-20-18(24)19(25)21-17-8-11-26-22-17/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWAVBTAWTHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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